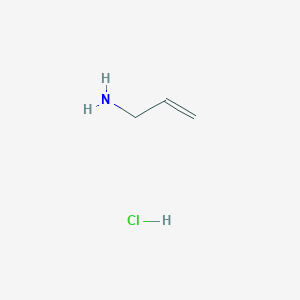

Allylamine hydrochloride

説明

Significance and Emerging Research Trajectories of Allylamine (B125299) Hydrochloride (ALH)

Allylamine hydrochloride (C₃H₇N·HCl) is the hydrochloride salt of allylamine. sigmaaldrich.com Its significance in research is overwhelmingly tied to its function as a monomer for polymerization. researchgate.net The presence of a primary amine group and a reactive vinyl group makes ALH a versatile precursor for creating cationic polyelectrolytes, which are polymers with repeating units that bear a positive charge. polysciences.com

An emerging research trajectory for ALH involves its direct use in the synthesis of specialized hydrogels. researchgate.netresearchgate.net Researchers have successfully synthesized cross-linked ALH-based hydrogels as potential non-absorbed chelators for phosphate (B84403) ions. researchgate.netresearchgate.net This application is particularly relevant for addressing hyperphosphatemia (elevated phosphate levels), with studies demonstrating that these hydrogels can effectively remove phosphorus ions from solutions mimicking human body fluid. researchgate.net These hydrogels show good stability in acidic and oxidative environments, suggesting their potential utility not only in biomedical applications but also in wastewater treatment. researchgate.netresearchgate.net The primary research focus remains on leveraging ALH's reactive structure to build more complex and functional macromolecular systems. researchgate.net

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Chemical Formula | C₃H₇N · HCl |

| Linear Formula | [CH₂CH(CH₂NH₂ · HCl)]n |

| CAS Number | 71550-12-4 |

| Molecular Weight | ~93.57 g/mol (monomer) |

| Appearance | White to off-white powder or solid |

| Key Functional Groups | Primary amine, Vinyl group |

Data sourced from various chemical information repositories. sigmaaldrich.comottokemi.com

Poly(this compound) (PAH) as a Key Derivative in Advanced Materials and Biomedical Sciences

The polymerization of this compound yields poly(this compound) (PAH), a strong, water-soluble cationic polyelectrolyte. polysciences.comottokemi.com The high density of primary amine groups along its backbone makes PAH highly reactive and capable of strong electrostatic interactions, driving its use in a multitude of advanced applications. polysciences.compmarketresearch.com Research into PAH is extensive, with significant findings in advanced materials and biomedical sciences.

Advanced Materials Research:

A cornerstone of PAH's application in materials science is the layer-by-layer (LbL) assembly technique. mdpi.comrsc.orgrsc.org This method involves the alternating deposition of oppositely charged polyelectrolytes to create precisely controlled multilayer films, known as polyelectrolyte multilayers (PEMs). mdpi.com These films are used for:

Surface Modification: PAH-based PEMs can alter the surface properties of materials, creating surfaces with tailored wettability, roughness, and charge. mdpi.com

Functional Coatings: Applications include anti-corrosion coatings for infrastructure, where PAH-based systems have been shown to significantly reduce degradation. pmarketresearch.com In textiles, PAH is used to create nanohybrid coatings with zinc oxide (ZnO) nanoparticles, imparting both hydrophobic and antibacterial properties to fabrics like cotton and polyester (B1180765). mdpi.comnih.gov

Microencapsulation: PAH is used to form the shell of microcapsules. For instance, hybrid microcapsules made of PAH and graphene oxide have been developed for the controlled, stimulus-responsive release of active molecules from textiles. rsc.org

Biomedical Sciences Research:

The biocompatibility and cationic nature of PAH and its derivatives make them valuable in the biomedical field. researchgate.net While early forms of PAH showed some toxicity, research has focused on chemical modifications to improve its biological properties for in-vivo use. nih.gov Key research areas include:

Drug and Gene Delivery: PAH is a component in nanocarriers and hydrogels for controlled drug release. polysciences.compubcompare.ai Studies have explored PAH-based nanocapsules for their drug delivery potential. rsc.org Furthermore, its ability to interact with negatively charged nucleic acids makes it a candidate for gene delivery systems. researchgate.netpubcompare.ai

Tissue Engineering: PAH-based materials can promote cell adhesion and proliferation. smolecule.com It has been used to create biomimetic composites that mimic natural tissue structures, such as bone, by guiding the mineralization of collagen fibrils. researchgate.netfrontiersin.org

Antimicrobial and Antiviral Applications: Modified derivatives of PAH have shown significant antimicrobial activity against a broad spectrum of bacteria. mdpi.comsmolecule.com Furthermore, N-sulfonated derivatives of PAH have been identified as potent inhibitors of the human metapneumovirus (hMPV), acting by blocking the release of new virus particles from infected cells. thailandmedical.newsnih.gov

Heparin Reversal: New arginine-substituted derivatives of PAH have been synthesized and tested as effective agents for neutralizing heparin, a commonly used anticoagulant. researchgate.net In vitro and in vivo studies showed these polymers could completely reverse heparin's effect and were less toxic than the current clinical antagonist. researchgate.net

Table 2: Selected Research Findings on Poly(this compound) (PAH)

| Research Area | Specific Application | Key Finding |

|---|---|---|

| Advanced Materials | Layer-by-Layer (LbL) Assembly | Creation of stable, functional polyelectrolyte multilayers (PEMs) with controlled thickness and surface properties. mdpi.com |

| Antibacterial Textiles | PAH/ZnO nanohybrid coatings on cotton and polyester show strong antibacterial activity against S. aureus. mdpi.comnih.gov | |

| Stimuli-Responsive Fabrics | PAH/Graphene oxide microcapsules on cotton allow for near-infrared (NIR) laser-induced release of loaded substances. rsc.org | |

| Biomedical Sciences | Antiviral Agents | N-sulfonated PAH derivatives inhibit human metapneumovirus (hMPV) by blocking viral egress from infected cells. nih.gov |

| Heparin Neutralization | Arginine-substituted PAH derivatives effectively reverse heparin anticoagulation at lower doses than current antagonists. researchgate.net | |

| Tissue Engineering | PAH can stabilize mineral precursors and induce intrafibrillar mineralization of collagen, mimicking bone formation. researchgate.net |

Structure

3D Structure of Parent

特性

IUPAC Name |

prop-2-en-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7N.ClH/c1-2-3-4;/h2H,1,3-4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLGWTHRHHANFCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

110507-15-8, 10017-11-5, 71550-12-4, 30551-89-4 (Parent) | |

| Record name | 2-Propen-1-amine, homopolymer, hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110507-15-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propen-1-amine, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10017-11-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Poly(allylamine hydrochloride) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71550-12-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Poly(allylamine hydrochloride) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071550124 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID60872280 | |

| Record name | Allylamine hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60872280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

93.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow odorless powder; Hygroscopic; [Alfa Aesar MSDS] | |

| Record name | Poly(allylamine hydrochloride) | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16670 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

10017-11-5, 71550-12-4 | |

| Record name | Allylamine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010017115 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Poly(allylamine hydrochloride) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071550124 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propen-1-amine, hydrochloride (1:1), homopolymer | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Allylamine hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60872280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Polymer of allylamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.406 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Propen-1-amine, hydrochloride (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.967 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Propen-1-amine, hydrochloride (1:1), homopolymer | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.616 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALLYLAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R2H25ILF98 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthesis Methodologies and Polymerization Strategies for Allylamine Hydrochloride

Controlled Polymerization Techniques for Poly(allylamine hydrochloride) (PAH) Synthesis

The synthesis of poly(this compound) (PAH) is primarily achieved through controlled polymerization techniques that are crucial for managing the polymer's molecular weight and structure. These methods are designed to overcome the inherent challenges associated with the polymerization of allylic monomers.

Free Radical Polymerization of Allylamine (B125299) Salts

Free radical polymerization is a common method for synthesizing PAH. smolecule.com This process is typically carried out in an acidic aqueous medium using the hydrochloride salt of the allylamine monomer. researchgate.net The polymerization can be initiated by thermal initiators, such as 2,2'-azo-bis-2-amidinopropane dihydrochloride (B599025) (AAPH), or redox initiator systems like ammonium (B1175870) persulfate/sodium bisulfite. researchgate.netscientific.net The reaction involves the initiation of free radicals that attack the vinyl group of the monomer, leading to chain propagation. ijcce.ac.ir The synthesis is often performed under a nitrogen atmosphere to prevent oxidation and at controlled temperatures, typically between 50°C and 80°C. ijcce.ac.ir An alternative, though less common, route involves the polymerization of allylamine phosphate (B84403), which is subsequently converted to PAH through a reaction with concentrated hydrochloric acid. scientific.netresearchgate.net

Influence of Initiator and Monomer Concentrations on Polymerization Conversion

The concentrations of both the initiator and the monomer significantly impact the polymerization process and the final polymer characteristics. scientific.net Increasing the initiator concentration generally leads to a higher monomer conversion rate. researchgate.netscientific.net For instance, using AAPH as the initiator, an increase in concentration from 0.5% to 2.0% can elevate the monomer conversion from 78% to 98%. However, higher initiator levels also result in shorter polymer chains due to increased chain termination rates, which can be observed through a decrease in the polymer's relative viscosity and glass transition temperature (Tg). researchgate.net Specifically, the Tg of PAH may decrease from 145°C to 120°C as the AAPH concentration is raised from 0.5% to 2.0%.

Similarly, monomer concentration plays a role in optimizing polymerization rates and molecular weight distribution, with aqueous solutions of 20–40% (w/v) often being used. Studies have shown that the conversion of the monomer increases with higher concentrations of both the initiator and the monomer. scientific.netresearchgate.net

Table 1: Effect of Initiator Concentration on PAH Synthesis

| Initiator | Initiator Concentration (% w/w) | Monomer Conversion (%) | Polymer Property |

|---|---|---|---|

| AAPH | 0.5% | 78% | Tg: 145°C |

| AAPH | 2.0% | 98% | Tg: 120°C |

This table presents illustrative data compiled from research findings. researchgate.net

Minimization of Allylic Degradative Chain Transfer in Polymerization

A significant challenge in the polymerization of allylic monomers is "degradative chain transfer". google.comresearchgate.net This process occurs when an initiating or propagating radical abstracts a hydrogen atom from the allylic position of the monomer instead of adding across the double bond. google.comnih.gov This creates a highly stable allylic radical that is often too stable to effectively reinitiate polymerization, leading to the termination of the kinetic chain and the formation of low molecular weight polymers or oligomers. researchgate.netgoogle.comuc.edu

To overcome this, the polymerization of allylamine is carried out on its salt form, typically this compound. researchgate.net The protonation of the amine group in the acidic medium reduces the reactivity and stability of the resulting allylic radical. researchgate.net This strategy disturbs the allylic resonance structure, thereby minimizing degradative chain transfer and facilitating the free-radical polymerization to yield higher molecular weight polymers. researchgate.net

Post-Polymerization Modification and Derivatization of Poly(this compound)

Post-polymerization modification is a versatile strategy to synthesize a wide array of functional polymers from a single parent polymer like PAH. publish.csiro.aunih.gov By chemically altering the primary amine groups along the PAH backbone, its properties can be tailored for specific applications. acs.orgnih.gov These modifications can include amidation, alkylation, and quaternization, allowing for the introduction of various functional moieties such as aliphatic, aromatic, or charged groups. publish.csiro.aumdpi.com

Synthesis of Substituted Poly(allylamine) Derivatives

A diverse library of substituted poly(allylamine) derivatives can be created through various chemical reactions. publish.csiro.au For example, PAH can be reacted with succinic anhydride (B1165640) to introduce carboxyl groups, or with glutaraldehyde (B144438) to form cross-linked hydrogels. mdpi.comscience.gov Other modifications include reacting PAH with arginine moieties, 4-nitrohalobenzenes, or glycidyltrimethylammonium chloride (GTMAC) to create derivatives with specific functionalities. mdpi.comrsc.orgkoreascience.krresearchgate.net Thiolated derivatives can also be synthesized by conjugating N-acetylcysteine or using 2-iminothiolane (B1205332) hydrochloride, which can enhance properties like mucoadhesion. worktribe.com

N-methylation is a specific derivatization used to introduce methyl groups to the primary amines of PAH, which can lead to quaternization and the formation of a strong polyelectrolyte. nih.govmdpi.com The synthesis involves first deprotonating the amine groups of PAH. mdpi.com A typical procedure begins with dissolving PAH in water and treating it with a strong base like sodium hydroxide (B78521). mdpi.comgoogle.com The resulting poly(allylamine) is then reacted with a methylating agent, such as iodomethane (B122720), often in the presence of a catalyst like potassium iodide and a solvent like N-methyl-2-pyrrolidone (NMP). mdpi.com This process can be controlled to achieve exhaustive methylation, converting the primary amines into quaternary ammonium groups. mdpi.com

Table 2: Example Protocol for N-Methylated Poly(allylamine) Synthesis

| Step | Reagent/Condition | Purpose |

|---|---|---|

| 1 | Poly(this compound) in Water | Initial polymer solution |

| 2 | Sodium Hydroxide | Deprotonation of amine groups |

| 3 | N-methyl-2-pyrrolidone (NMP) | Solvent |

| 4 | Potassium Iodide | Catalyst |

| 5 | Iodomethane (8-fold excess) | Methylating agent |

This table outlines a representative synthesis procedure based on published protocols. mdpi.com

N-Sulfonated Poly(allylamine) Synthesis

The synthesis of N-sulfonated poly(allylamine) (NSPAH) involves the chemical modification of poly(this compound) (PAH) to introduce sulfonate groups. mdpi.comnih.gov This transformation converts the weak polyelectrolyte PAH into a strong polyanion. mdpi.com A common method for this synthesis utilizes sulfur trioxide-trimethylamine complex (STTC or TMAS) as the sulfonating agent. mdpi.comnih.gov

The general procedure is carried out by first dissolving poly(this compound) in water. mdpi.com The solution is then treated with a base, such as sodium carbonate, and mixed until the salt is completely dissolved. mdpi.com Following this, the sulfur trioxide-trimethylamine complex is added to the solution to initiate the sulfonation of the amine groups. mdpi.com The resulting N-sulfonated polymers are typically purified through dialysis. researchgate.net

The properties and efficacy of the resulting NSPAHs are influenced by the molecular mass of the parent polymer chain and the degree of substitution (DS) of amino groups with sulfonate groups. nih.gov Researchers have synthesized a series of these derivatives with varying molecular weights and sulfonation degrees for specific applications. nih.govresearchgate.net For instance, derivatives such as NSPAH-15-94 (15 kDa, 94% DS) and NSPAH-65-96 (65 kDa, 96% DS) have been developed. researchgate.net

Table 1: Examples of Synthesized N-Sulfonated Poly(allylamine) Derivatives

| Derivative Name | Parent Polymer MW (kDa) | Degree of Substitution (DS) | Source(s) |

|---|---|---|---|

| NSPAH-15-94 | 15 | 94% | researchgate.net |

| NSPAH-56-98 | 56 | 98% | nih.gov |

| NSPAH-65-96 | 65 | 96% | researchgate.net |

Arginine-Substituted Derivatives (PAH-ARG) for Biomedical Applications

New derivatives of poly(this compound) have been created by substituting the amine groups with arginine moieties, resulting in a polymer known as PAH-ARG. rsc.orgrsc.org This modification is designed for specific biomedical purposes, such as heparin reversal. rsc.org The synthesis of PAH-ARG has been confirmed through spectroscopic methods, including 1H NMR and FTIR measurements. researchgate.net These analyses show the disappearance of the characteristic proton signal of the NH2 group in PAH after it has been modified with arginine. researchgate.net

In vitro testing conducted in heparinized blood plasma has demonstrated that PAH-ARG polymers can effectively complex with heparin. rsc.org This interaction leads to the reduction of the activated partial thromboplastin (B12709170) time (aPTT) back to normal levels. rsc.orgresearchgate.net Research findings indicate that the dose of PAH-ARG needed for the complete reversal of aPTT is half of that required for protamine sulfate (B86663), which is a conventional heparin antagonist. rsc.orgresearchgate.net The effectiveness of these polymers in neutralizing heparin has also been confirmed through in vivo tests in rat models. rsc.org

Table 2: Research Findings on PAH-ARG for Heparin Reversal

| Feature | Finding | Source(s) |

|---|---|---|

| Mechanism | Complexation with heparin in blood plasma. | rsc.org |

| Efficacy | Reduces activated partial thromboplastin time (aPTT) to normal levels. | researchgate.net |

| Dosage Comparison | Required dose is half that of protamine sulfate for complete aPTT reversal. | rsc.org |

| Validation | Efficacy confirmed in both in vitro and in vivo (rat model) tests. | rsc.orgresearchgate.net |

Quaternary Ammonium Modified Poly(this compound) (MPAH)

Modification of poly(this compound) (PAH) to create strong polycations with quaternary ammonium groups is a strategy employed to enhance its biological properties for certain applications. nih.govresearchgate.net This modification can be achieved through several synthetic routes.

One method involves the direct quaternization of the amino groups of PAH. nih.gov An alternative and common approach is the attachment of glycidyltrimethylammonium chloride (GTMAC) to the polymer's primary amine groups. nih.govresearchgate.net This specific modification results in the synthesis of poly[(3-allylamino-2-hydroxypropyl)-trimethylammonium chloride] (PAH-GTMAC or C2H). mdpi.comresearchgate.net The reaction is typically conducted by dissolving PAH in water, adding sodium hydroxide, neutralizing the solution, and then adding GTMAC. mdpi.com Successful modification has been confirmed by 1H NMR spectroscopy, which shows distinct peaks between 3.06-3.17 ppm that are characteristic of the –N+(CH3)3 groups from GTMAC and are absent in the spectrum of unmodified PAH. researchgate.net

Another modification involves N-methylation, where PAH is substituted with methyl groups using a reagent like iodomethane to produce N-methylated poly(allylamine) (C1H). mdpi.com These quaternary ammonium modified polymers, often referred to as MPAH, have also been used to functionalize other materials, such as in the synthesis of a reduced graphene oxide nanocomposite (RGO-MPAH). researchgate.netnih.gov

Table 3: Synthesis and Characterization of Quaternary Ammonium Modified PAH

| Modification Method | Reagent(s) | Resulting Polymer | Key Characterization Finding | Source(s) |

|---|---|---|---|---|

| Attachment of GTMAC | Glycidyltrimethylammonium chloride (GTMAC), Sodium hydroxide | Poly[(3-allylamino-2-hydroxypropyl)-trimethylammonium chloride] (PAH-GTMAC) | 1H NMR peaks at 3.06-3.17 ppm confirming –N+(CH3)3 groups. | mdpi.comresearchgate.net |

| N-methylation | Iodomethane, Sodium hydroxide, Potassium iodide | N-methylated poly(allylamine) (C1H) | Formation of a PAH derivative substituted with methyl groups. | mdpi.com |

| Functionalization of RGO | MPAH (synthesized using GTMAC) | RGO-MPAH | Successful functionalization of reduced graphene oxide with MPAH. | researchgate.netnih.gov |

Synthesis of Amphiphilic Allylamine Copolymers for Hydrogel Fabrication

Poly(this compound) is a versatile polymer used in the fabrication of hydrogels. science.govacs.org Hydrogels can be formed by cross-linking PAH with various agents. For example, glutaraldehyde is an efficient cross-linker that reacts with the amine groups on the PAH backbone to form a stable hydrogel network. science.govacs.org

To create more complex structures, amphiphilic allylamine copolymers can be synthesized. These copolymers contain both hydrophilic (water-loving) and hydrophobic (water-repelling) segments within the same polymer chain. nih.gov One detailed synthesis strategy for an amphiphilic polycation (designated CAm) based on PAH involves a two-step process. nih.gov

Introduction of Hydrophobic Groups : First, the amine groups of PAH are partially substituted with hydrophobic n-hexyl chains. This is achieved through imine formation with hexanal, followed by a reduction step using sodium borohydride. nih.gov

Introduction of Hydrophilic Groups : In the second step, the remaining, non-substituted primary amine groups are reacted with glycidyltrimethylammonium chloride (GTMAC). This attaches quaternary ammonium groups, which are strongly hydrophilic and ensure the final amphiphilic copolymer is water-soluble. nih.gov

These amphiphilic copolymers can self-assemble in aqueous solutions, a property that is fundamental to the "bottom-up" approach of fabricating nanostructures and hydrogels. nih.govmdpi.com The resulting materials combine the properties of both the hydrophobic and hydrophilic components, leading to unique behaviors useful in advanced applications. nih.gov

Table 4: Synthesis Strategy for Amphiphilic Allylamine Copolymers (CAm)

| Step | Reaction | Reagents | Purpose | Source(s) |

|---|---|---|---|---|

| 1 | Imine formation and reduction | Hexanal, Sodium borohydride | Attaches hydrophobic n-hexyl chains to PAH amine groups. | nih.gov |

| 2 | Quaternization | Glycidyltrimethylammonium chloride (GTMAC) | Modifies remaining amine groups to be hydrophilic, ensuring water solubility. | nih.gov |

Advanced Characterization and Spectroscopic Analysis of Allylamine Hydrochloride Polymers

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are fundamental in determining the chemical structure and confirming the synthesis of allylamine (B125299) hydrochloride polymers. These methods provide insights into the functional groups present, the arrangement of atoms within the polymer chain, and the nature of interactions in polymer complexes.

Fourier Transform Infrared Spectroscopy (FTIR)

FTIR spectroscopy is a powerful tool for identifying the functional groups within a polymer and monitoring changes during polymerization or modification. The successful polymerization of allylamine hydrochloride is confirmed by the disappearance of absorption peaks characteristic of the monomer's vinyl group. Specifically, the stretching and deformation vibration peaks of C-H bonds in the -C=CH2 group, typically found around 3020 cm⁻¹, 3085 cm⁻¹, and 1310 cm⁻¹, are absent in the spectrum of the resulting poly(this compound) (PAH). scientific.netresearchgate.net

The FTIR spectrum of PAH is characterized by several key absorptions. The N-H bending vibration appears as a distinct peak. ijcce.ac.ir In studies of PAH-based films, amide groups are identified by characteristic bands; for instance, amide I (primarily C=O stretching) and amide II (a mix of N-H bending and C-N stretching) absorptions have been observed at 1622 cm⁻¹ and 1516 cm⁻¹, respectively. researchgate.net

When PAH is chemically modified, for example, through covalent attachment of other molecules like Rose Bengal (RB), new peaks corresponding to amide bonds (amide I at 1620 cm⁻¹ and amide II at 1535 cm⁻¹) appear, confirming successful functionalization. rsc.org Furthermore, in inter-polymer complexes, such as those between PAH and polyvinyl sulfonic acid, the formation of sulfonamide groups upon heating can be tracked by the appearance of new bands in the 1690-1750 cm⁻¹ region. ijcce.ac.ir The interaction between different polyelectrolytes in a multilayer assembly, such as PAH and poly(acrylic acid), can also be confirmed by FTIR, which helps to verify the presence of both components and any covalent cross-linking that may occur upon thermal treatment. rsc.org

| Wavenumber (cm⁻¹) | Assignment | Context | Reference |

|---|---|---|---|

| 3020, 3085, 1310 | Disappearance of C-H stretching and deformation in -C=CH₂ | Confirmation of polymerization | scientific.netresearchgate.net |

| 3100 | N-H₂ stretching | PAH/P(VSA) complex | ijcce.ac.ir |

| 1622 | Amide I (C=O stretch, C-N stretch, N-H bend) | PAH in polyelectrolyte film | researchgate.net |

| 1516 | Amide II (N-H bend, C-N stretch) | PAH in polyelectrolyte film | researchgate.net |

| 1620 | Amide I (C-O stretch) | PAH modified with Rose Bengal (PAH-RB) | rsc.org |

| 1535 | Amide II (N-H in-plane bend) | PAH modified with Rose Bengal (PAH-RB) | rsc.org |

| 1690-1750 | Sulfonamide group | Thermally treated PAH/P(VSA) complex | ijcce.ac.ir |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, COSY NMR)

NMR spectroscopy provides detailed information about the molecular structure, connectivity, and environment of atoms in a polymer. For poly(this compound), ¹H NMR is routinely used to confirm its synthesis and structure. scientific.netresearchgate.net The ¹H NMR spectrum of PAH shows characteristic signals for the protons in the polymer backbone. For instance, peaks corresponding to the CH₂ group of the polymer chain are observed in the range of 0.9-1.2 ppm. ijcce.ac.ir The consistency between the integrated areas of the peaks and their chemical shifts with the expected polymer formula serves as proof of successful synthesis. scientific.net

In studies of inter-polymer complexes (IPCs), such as those between PAH and polyvinyl sulfonic acid (P(VSA)), ¹H-NMR spectroscopy is used to evaluate complexation. The chemical shifts in the spectra of the IPCs are often shifted to a high field compared to the pure homopolymers, indicating interaction and complex formation between the polymer chains. ijcce.ac.ir

More advanced NMR techniques like ¹³C NMR and Correlation Spectroscopy (COSY) are also employed for a more complete structural elucidation, especially for copolymers involving allylamine. researchgate.netresearchgate.net These methods help to resolve complex spectra and confirm the connectivity between different monomer units within the polymer chain.

| Chemical Shift (ppm) | Assignment | Polymer System | Reference |

|---|---|---|---|

| 0.9 - 1.2 | -CH₂- (Polymer backbone) | P(AlAm.HCl) | ijcce.ac.ir |

| ~1.5 | -CH- (Polymer backbone) | P(AlAm.HCl) | researchgate.net |

| ~3.0 | -CH₂-N (Side chain) | P(AlAm.HCl) | researchgate.net |

UV-Vis Spectroscopy for Complex Formation Studies

UV-Vis spectroscopy is a valuable technique for studying the formation of complexes involving PAH and for monitoring the growth of multilayer thin films. When PAH interacts with chromophore-containing molecules, changes in the UV-Vis absorption spectrum can confirm complexation. For example, the interaction between PAH and bacteriorhodopsin (bR) in purple membranes was studied by observing the characteristic absorption of bR within the layer-by-layer (LBL) assembled films, confirming that the biological activity of bR was preserved. nih.gov Similarly, complex formation between allylamine and various mineral acids was investigated by observing band shifts and newly formed bands in the UV spectra. semanticscholar.org

This technique is also instrumental in characterizing the assembly process of multilayer films. The progressive and uniform growth of films made of PAH and an oppositely charged polyelectrolyte can be monitored by measuring the increase in absorbance at a specific wavelength after each bilayer deposition. A linear increase in absorbance with the number of bilayers indicates a consistent and regular deposition process. wpmucdn.comresearchgate.net The loading of dye molecules into PAH-based microcapsules and their subsequent release can also be quantified using UV-Vis spectroscopy. rsc.org

Microscopic and Morphological Characterization

Microscopy techniques are essential for visualizing the surface topography, morphology, and structure of materials incorporating this compound polymers, from thin films to microcapsules and coated textiles.

Atomic Force Microscopy (AFM) for Surface Morphology and Roughness

AFM is a high-resolution imaging technique used to characterize the surface of PAH-based films at the nanometer scale. It provides quantitative data on surface topography, including roughness. Studies on polyelectrolyte multilayers (PEMs) prepared from PAH and its derivatives show a wide variety of surface morphologies, ranging from very smooth to porous and structured surfaces with micellar aggregates. mdpi.com The root mean square (RMS) roughness is highly variable and depends on the specific polymers used, the number of layers, and the environmental conditions (e.g., dry vs. wet). mdpi.com

For instance, in blend films of chitosan (B1678972) and PAH, AFM analysis revealed that the surface morphology improved (became more homogenous) as the concentration of PAH increased up to 60% (w/w). mdpi.com AFM is also used to measure the thickness of these thin films, with values for 15-layer PEMs ranging from approximately 20 to 90 nm. mdpi.com

Beyond imaging, AFM can be used in force-distance mode to probe the mechanical properties of films. Nanoindentation experiments using an AFM tip can determine the relative Young's modulus of multilayer films. These studies have shown that films assembled with highly charged PAH have a significantly larger elastic modulus—by nearly two orders of magnitude—than those prepared with weakly charged PAH. acs.orgmcgill.ca

| PAH System | Finding | Observation/Value | Reference |

|---|---|---|---|

| PAH-derivative PEMs | Film Thickness (15 layers) | ~20 - 90 nm | mdpi.com |

| PAH-derivative PEMs | Surface Morphology | Smooth, porous, or structured with aggregates | mdpi.com |

| Chitosan/PAH blends | Surface Morphology | Improved homogeneity with increased PAH content | mdpi.com |

| PAH/P-Azo films | Young's Modulus | ~50x greater for highly charged vs. weakly charged PAH | acs.orgmcgill.ca |

| PAH/P-Azo films | Adhesion Values | 0.5 - 6.7 nN, dependent on ionic cross-link density | acs.orgmcgill.ca |

Scanning Electron Microscopy (SEM) for Film Morphology and Particle Deposition

SEM provides valuable information on the morphology of surfaces and particles at the micro-scale. It has been widely used to characterize various materials incorporating PAH. In the functionalization of textiles, SEM images confirm the successful formation of PAH/ZnO nanoparticle coatings on cotton, nylon, and polyester (B1180765) fibers and show the placement of the nanoparticles on the fiber surfaces. nih.govmdpi.com

SEM is also critical for characterizing the structure of microcapsules fabricated using PAH. Studies of (PAH/GO) and (PAH/PSS) microcapsules show them to have a spherical morphology with diameters typically in the range of 4 to 7 μm. rsc.orgscispace.comrsc.org The images can reveal details about the capsule's surface, such as wrinkling or smoothness, depending on the number of layers deposited. researchgate.net The hollow nature of these microcapsules after the removal of a template core (like CaCO₃) is also confirmed by SEM. rsc.org Furthermore, the technique is used to visualize how these microcapsules are deposited and adhere to textile fibers, and to assess their durability after washing cycles. scispace.com For inter-polymer complexes of PAH and P(VSA), SEM micrographs are used to assess the morphology of the resulting aggregates. ijcce.ac.ir

Transmission Electron Microscopy (TEM) for Nanoparticle Characterization

Transmission Electron Microscopy (TEM) is a powerful technique for visualizing the morphology and size of nanoparticles and nanostructures derived from this compound polymers. Research has employed TEM to confirm the successful formation and to characterize the physical attributes of these materials at the nanoscale.

Studies have shown that nanoparticles composed of poly(this compound) (PAH), often in combination with other substances, can be precisely imaged. For instance, TEM analysis of poly(this compound) nanoparticles carrying citrate (B86180) ions (CIT-PAH) was used to observe their structure and their interaction with calcium oxalate (B1200264) nanocrystals. nih.gov Similarly, the formation of core-shell polyamine phosphate (B84403) nanoparticles self-assembled from PEGylated poly(this compound) was confirmed by TEM, which revealed a well-defined spherical shape with an average diameter of approximately 25 nm. conicet.gov.ar

TEM has also been instrumental in characterizing more complex structures. Composite microcapsules made from alternating layers of poly(this compound) and poly(styrene sulfonate) were shown by TEM to have a spherical morphology with a distinct hollow structure. rsc.org In other applications, TEM has been used to characterize self-assembled films containing titanium dioxide and gold nanoparticles embedded within a PAH/poly(acrylic acid) matrix and to visualize silica (B1680970) nanoparticles coated with successive layers of PAH. figshare.comresearchgate.net The technique is not only used for direct visualization but also to identify inorganic nanoparticles, such as gold nanoparticles wrapped with PAH, within biological matrices. google.comacs.org

Advanced Thermal and X-ray Diffraction Analysis

The thermal behavior and structural integrity of poly(this compound) are critical parameters for its application. Techniques such as Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and X-ray Diffraction (XRD) provide essential insights into these properties. scientific.net

Thermogravimetric Analysis (TGA) for Thermal Stability and Decomposition

Thermogravimetric Analysis (TGA) is widely used to determine the thermal stability and decomposition profile of poly(this compound) (PAH). The analysis involves monitoring the mass of a sample as it is heated at a controlled rate.

Research indicates that PAH exhibits a multi-stage decomposition process. Typically, three main stages of weight loss are observed. scientific.netresearchgate.net The first stage, occurring at lower temperatures (around 50-150°C), is generally attributed to the loss of adsorbed water and volatile solvents. scientific.net The second, more significant stage of decomposition occurs between approximately 200°C and 400°C, corresponding to the degradation of the polymer backbone. This stage can account for a mass loss of 60-70%. The final stage, at temperatures ranging from 500°C to 700°C, involves the complete carbonization of the remaining material. scientific.netresearchgate.net Some studies have noted that the polymer is stable up to about 250°C before significant degradation begins. TGA has also been used to evaluate the thermal properties of interpolymer complexes and composite materials containing PAH, such as those with polyvinyl sulfonic acid or layered on silica nanoparticles. researchgate.netijcce.ac.irijcce.ac.ir

Table 1: TGA Decomposition Stages of Poly(this compound) (PAH)

| Decomposition Stage | Temperature Range (°C) | Description of Mass Loss | Source(s) |

| Stage 1 | 50 - 150 | Loss of adsorbed water | |

| Stage 1 | 80 - 300 | Volatilization of small molecule solvent and adsorbed water | scientific.net |

| Stage 2 | 200 - 400 | Degradation of the polymer backbone (60-70% mass loss) | |

| Stage 3 | 500 - 700 | Complete carbonization | |

| Final Decomposition | ~650 | Complete decomposition | researchgate.net |

| Final Decomposition | ~700 | Complete decomposition | scientific.netresearchgate.net |

Differential Scanning Calorimetry (DSC) for Glass Transition and Thermal Properties

Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. hu-berlin.de It is a key technique for determining thermal transitions, most notably the glass transition temperature (Tg), which marks the transition from a rigid, glassy state to a more flexible, rubbery state. hu-berlin.de

The glass transition temperature of poly(this compound) (PAH) has been reported in several studies, although values vary depending on synthesis conditions. One study reported a Tg of 225°C for poly(this compound). researchgate.netresearchgate.net The concentration of the initiator used during polymerization has been shown to influence the Tg. As the initiator concentration decreases, the Tg of the resulting PAH increases. scientific.netscientific.net For example, in one set of experiments, the Tg increased from 81.3°C to 87.7°C as the initiator concentration was reduced from 5% to 0.5%. scientific.net Conversely, another report indicated that as initiator loads increased, the Tg decreased from 145°C to 120°C due to the formation of shorter polymer chains.

In studies of polyelectrolyte complexes, such as those formed between PAH and poly(acrylic acid) (PAA), the thermal behavior can be more complex. One investigation using modulated DSC (MDSC) on free-standing PAH/PAA films found no observable glass transition, but rather endothermic events related to water loss and cross-linking. rsc.org However, another study on hydrated PAH/PAA complexes did identify a glass-transition-like event that was dependent on both hydration level and the pH at which the complex was formed. acs.org

Table 2: Glass Transition Temperatures (Tg) of Poly(this compound) (PAH) under Various Conditions

| Sample Description | Tg (°C) | Influencing Factor | Source(s) |

| Poly(AlAm.HCl) | 225 | N/A | researchgate.netresearchgate.net |

| PAH with 0.5% initiator | 87.7 | Initiator Concentration | scientific.net |

| PAH with 1% initiator | 83.1 | Initiator Concentration | scientific.net |

| PAH with 3% initiator | 82.8 | Initiator Concentration | scientific.net |

| PAH with 5% initiator | 81.3 | Initiator Concentration | scientific.net |

| PAH with 0.5% AAPH initiator | 145 | Initiator Concentration | |

| PAH with 2.0% AAPH initiator | 120 | Initiator Concentration |

X-ray Diffraction (XRD) for Material Strength and Structure

X-ray Diffraction (XRD) is an analytical technique used to investigate the crystallographic structure of a material. By analyzing the angles and intensities of diffracted X-rays, XRD can determine whether a material is crystalline, amorphous, or a mixture of both.

Solution-Phase Characterization

Understanding the behavior of poly(this compound) in solution is crucial for applications involving liquid media. Dynamic Light Scattering is a primary tool for this purpose.

Dynamic Light Scattering (DLS) for Hydrodynamic Radius and Particle Size

Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution profile of small particles or polymers in suspension or solution. It works by measuring the time-dependent fluctuations in the intensity of scattered light, which are related to the Brownian motion of the particles. From this, the diffusion coefficient can be calculated, which in turn allows for the determination of the particle's hydrodynamic radius (RH) via the Stokes-Einstein equation.

DLS studies have provided significant insights into the conformational state of poly(this compound) (PAH) under various solution conditions. The hydrodynamic radius of PAH is highly sensitive to factors such as pH, ionic strength, and polymer concentration. researchgate.netresearchgate.net For a 15 kDa PAH polymer at a pH of 6.5, the hydrodynamic radius was found to vary from 4.80 nm at a low ionic strength (5x10⁻³ M) to 6.15 nm at a higher ionic strength (0.15 M). researchgate.net In another measurement, pure PAH was determined to have a hydrodynamic radius of 3.8 nm. researchgate.net

Table 3: Hydrodynamic Radius (RH) of Poly(this compound) (PAH) Measured by DLS

| Sample Description | Hydrodynamic Radius (RH) / Diameter | Solution Conditions | Source(s) |

| 15 kDa PAH | 4.80 nm | pH 6.5, Ionic Strength = 5x10⁻³ M | researchgate.net |

| 15 kDa PAH | 6.15 nm | pH 6.5, Ionic Strength = 0.15 M | researchgate.net |

| Pure PAH | 3.8 nm | Not specified | researchgate.net |

| PAH-functionalized diamond nanoparticles | 17.2 ± 1.8 nm (diameter) | Not specified | acs.org |

| PANs (non-PEGylated) | ~125 nm (diameter) | Not specified | conicet.gov.ar |

| PEG10:PAH PANs | ~25 nm (diameter) | Not specified | conicet.gov.ar |

Microelectrophoresis for Electrophoretic Mobility and Zeta Potential

Microelectrophoresis is a crucial technique for determining the electrophoretic mobility and zeta potential of poly(this compound) (PAH) polymers, which are weak cationic polyelectrolytes. researchgate.netnih.govbwise.kr These parameters are fundamental to understanding the electrostatic interactions of PAH in solution and at interfaces, which are heavily influenced by environmental conditions like pH and ionic strength. nih.govresearchgate.net

The zeta potential of PAH is highly dependent on the pH of the solution. core.ac.uk At a low pH of around 2.5, the free protons in the solution can form ion pairs with the sulfonate groups of co-polymers or influence the protonation of PAH's amine groups, resulting in a lower zeta potential. core.ac.uk As the pH increases, the degree of ionization and surface charge of PAH changes. core.ac.uk For instance, studies on PAH monolayers have shown a decrease in zeta potential from positive values to negative values at higher pH, which is attributed to the deprotonation of the amine groups in the PAH molecule. researchgate.net The isoelectric point, where the net charge is zero, has been reported to be around pH 10.7. researchgate.net

The ionic strength of the solution also plays a significant role. In one study, the electrophoretic mobility of PAH (70,000 g/mol ) was measured across a pH range of 3.5 to 9 and ionic strengths from 10⁻⁴ M to 0.15 M NaCl. nih.gov These measurements are vital for calculating the electrokinetic charge of the polymer molecules. nih.gov

Research on a 15kDa PAH sample demonstrated that electrophoretic mobility data can be used to calculate the average number of uncompensated (free) charges and the effective ionization degree of the molecules. researchgate.net It was found that the maximum number of free charges was 27 at a pH of 6.0, corresponding to an effective ionization degree of 17%. researchgate.net This highlights that not all amine groups are charged, even at a pH well below the isoelectric point.

When PAH interacts with other molecules or particles, the zeta potential changes accordingly. For example, when forming complexes with negatively charged microgels, the addition of 15 kDa or 50 kDa PAH gradually increased the zeta potential of the microgel from near 0 mV to +25 mV and +50 mV, respectively. unlp.edu.ar This indicates the accumulation of the positively charged PAH on the microgel surface. unlp.edu.ar Similarly, modifying negatively charged bovine serum albumin (BSA) nanoparticles (zeta potential of -21.73 mV) with PAH resulted in positively charged nanoparticles. nih.gov

| PAH System | Condition | Zeta Potential / Mobility | Reference |

|---|---|---|---|

| 15 kDa PAH | pH 6.0 | Maximum of 27 free charges; 17% effective ionization | researchgate.net |

| PAH Solution | pH ~2.5 | Lower zeta potential | core.ac.uk |

| PAH Monolayer | pH > 9.2 | Negative zeta potential | researchgate.net |

| BSA Nanoparticles | Before PAH modification | -21.73 mV | nih.gov |

| P(NIPAm-co-MAA) Microgel + 15 kDa PAH | 20 °C | Plateau near +25 mV | unlp.edu.ar |

| P(NIPAm-co-MAA) Microgel + 50 kDa PAH | 20 °C | Reached +50 mV | unlp.edu.ar |

Viscometry for Molecular Conformations in Solution

Viscometry is a classical yet powerful method for investigating the molecular conformations of polymers like poly(this compound) in solution. researchgate.netresearchgate.net By measuring the viscosity of dilute polymer solutions at various concentrations, the intrinsic viscosity can be determined, which provides valuable information about the size and shape of the polymer coils. researchgate.net

The conformation of PAH, a polyelectrolyte, is significantly affected by the ionic strength of the solution. researchgate.net At low ionic strength, electrostatic repulsion between the charged amine groups along the polymer chain causes the molecule to adopt a more extended, rod-like conformation. researchgate.net This extended conformation leads to a higher intrinsic viscosity. As the ionic strength increases (e.g., by adding salt), the charges on the polymer chain are screened, reducing the intramolecular repulsion. This allows the polymer to adopt a more compact, coiled conformation, resulting in a decrease in intrinsic viscosity. researchgate.net

In a study using a 15kDa PAH, dynamic viscosity measurements were performed with a capillary viscometer. researchgate.net The intrinsic viscosity was found to vary significantly with ionic strength, decreasing from 105 cm³/g at an ionic strength of 5x10⁻³ M to 35 cm³/g at 0.15 M. researchgate.net These experimental results were used to calculate the effective length of the PAH molecule under different conditions. The effective length ranged from 32 nm at high ionization (low ionic strength) to 17.3 nm at low ionization (high ionic strength). researchgate.net For comparison, the theoretical contour length for a fully extended chain of this molecular weight was predicted to be 40.7 nm. researchgate.net The discrepancy was partly attributed to the extensive hydration of PAH molecules, which increases their stiffness. researchgate.net

Another investigation looked into the viscosity behavior of P(AlAm.HCl) in both pure water and a 0.5 M NaCl solution, confirming that its polyelectrolyte properties are pronounced. researchgate.net Commercial suppliers also provide viscosity data for various molecular weights of PAH solutions. For example, a 10 wt. % solution of ~65,000 M.W. PAH has a reported viscosity of approximately 250 cP at 25 °C. sigmaaldrich.com

| PAH Molecular Weight | Ionic Strength (M) | Intrinsic Viscosity (cm³/g) | Effective Molecular Length (nm) | Reference |

|---|---|---|---|---|

| 15 kDa | 5x10⁻³ | 105 | 32.0 | researchgate.net |

| 15 kDa | 0.15 | 35 | 17.3 | researchgate.net |

| ~65,000 | N/A (10 wt. % in H₂O) | ~250 cP (solution viscosity) | N/A | sigmaaldrich.com |

| 15,000 | N/A (50 wt. % in H₂O) | 700 mPa·s (solution viscosity) | N/A | nittobo.co.jp |

| 100,000 | N/A (40 wt. % in H₂O) | 1500 mPa·s (solution viscosity) | N/A | nittobo.co.jp |

Fluorescence Cross-Correlation Spectroscopy (FCCS) for Complex Stability and Disassembly

Fluorescence Cross-Correlation Spectroscopy (FCCS) is a high-sensitivity technique used to study the interactions between two different fluorescently labeled molecules in real-time. wikipedia.org By simultaneously monitoring the fluorescence fluctuations of two different colored probes in a confocal detection volume, FCCS can quantify the extent and dynamics of complex formation and disassembly. wikipedia.orgnih.gov This method has proven invaluable for assessing the stability of nanoparticles and complexes formed with poly(this compound).

FCCS has been extensively used to investigate the stability of PAH-based complexes designed for drug and gene delivery, such as those formed with small interfering RNA (siRNA) or tripolyphosphate (TPP). researchgate.netacs.orgresearchgate.net In these studies, PAH is typically labeled with one fluorophore (e.g., green rhodamine) and the interacting molecule (e.g., siRNA) is labeled with another (e.g., Cy5). nih.govacs.org A high cross-correlation signal indicates that the two molecules are diffusing together as a complex, while a decrease in cross-correlation signifies disassembly. nih.gov

Studies on PAH/siRNA nanoparticles have shown that their stability is highly pH-dependent. The complexes are stable at physiological pH (around 7.4) and in cell culture media, which is crucial for their use as delivery vectors. researchgate.netacs.orgresearchgate.net However, upon exposure to acidic pH, such as that found in endosomal compartments within a cell, the complexes readily disassemble. researchgate.netacs.org This pH-triggered disassembly is a desirable feature for drug delivery, as it allows for the release of the payload (e.g., siRNA) into the cytoplasm once the nanoparticle has been internalized by the cell. nih.govacs.org

The intracellular fate of these complexes has been traced using FCCS. nih.gov Following uptake by A549 cells, the cross-correlation between the labeled PAH and siRNA was observed to decrease substantially over 24 hours. researchgate.netacs.org This was accompanied by a decrease in the diffusion time of the siRNA, confirming that the complexes had disassembled and liberated the siRNA molecules within the cell. researchgate.netacs.org Similarly, FCCS studies of PAH/TPP complexes showed stability at physiological pH but disassembly in acidic conditions, highlighting their potential as pH-responsive nanocarriers. researchgate.net

| PAH Complex | Condition | Observation (via FCCS) | Reference |

|---|---|---|---|

| PAH/siRNA | Physiological pH (~7.4) / Cell Media | Complexes are stable | researchgate.netacs.orgresearchgate.net |

| PAH/siRNA | Acidic pH (endosomal) | Complexes disassemble | researchgate.netacs.orgresearchgate.net |

| PAH/siRNA | Intracellular (A549 cells, 24h post-uptake) | Substantial decrease in cross-correlation; complex disassembly | nih.govresearchgate.netacs.org |

| PAH/Tripolyphosphate (TPP) | Physiological pH / Cell Media | Nanoparticles are stable | researchgate.net |

| PAH/Tripolyphosphate (TPP) | Acidic pH | Nanoparticles disassemble | researchgate.net |

Flow Cytometry for Cellular Uptake and Interactions

Flow cytometry is a powerful, high-throughput technique used to analyze the physical and chemical characteristics of single cells or particles as they pass through a laser beam. In the context of poly(this compound) polymers, it is frequently employed to quantify cellular uptake of PAH-based nanoparticles, assess their biological interactions, and evaluate their functional outcomes, such as transfection efficiency or cytotoxicity. unlp.edu.arnih.govacs.orgnih.gov

To study cellular uptake, PAH or its associated cargo is typically labeled with a fluorescent dye. nih.govmdpi.com Cells are incubated with these fluorescent nanoparticles, and flow cytometry is then used to measure the fluorescence intensity of individual cells. nih.govmdpi.com An increase in cellular fluorescence intensity directly correlates with the amount of internalized nanoparticles. nih.gov This method allows for the rapid quantification of uptake in a large population of cells, providing statistically robust data on the percentage of cells that have taken up the particles and the average amount of material internalized per cell. nih.govnih.gov

For example, in a study involving PAH-modified bovine serum albumin nanoparticles (PBSO NPs), cellular uptake was evaluated by labeling the cargo with the fluorescent dye IR-780. nih.gov Flow cytometry results showed distinct fluorescence signals in Panc02 cancer cells treated with the nanoparticles compared to control groups, confirming cellular internalization. nih.gov

Flow cytometry is also instrumental in assessing the biological consequences of nanoparticle uptake. In gene delivery applications, where PAH is used to complex with siRNA, flow cytometry can measure the functional outcome of the delivery. acs.orgnih.gov For instance, if the siRNA is designed to silence the expression of a fluorescent protein like Green Fluorescent Protein (GFP), flow cytometry can quantify the reduction in GFP fluorescence in the cell population, thereby measuring the silencing efficiency. acs.orgnih.gov Studies have shown that PAH/siRNA nanoparticles are effective at silencing GFP expression, and this effect can be precisely quantified. acs.org

Furthermore, flow cytometry can be used to study the interactions of PAH-based systems with specific cell components or to assess effects on cell health, such as apoptosis. nih.gov By using specific fluorescent probes for cellular markers, one can analyze a wide range of interactions and effects. For instance, flow cytometry was used to quantify the uptake of rhodamine-labeled PAH by hydrogel microgels, demonstrating that lower molecular weight PAH (15 kDa) could accumulate inside the microgels, while higher molecular weight PAH (50 kDa) remained mostly on the surface. unlp.edu.ar

| PAH System | Cell Type | Measurement | Finding | Reference |

|---|---|---|---|---|

| PAH-modified BSA Nanoparticles (PBSO NPs) | Panc02 | Cellular Uptake (IR-780 fluorescence) | Confirmed significant internalization of nanoparticles. | nih.gov |

| PAH/siRNA-GFP | A549-GFP | GFP Silencing Efficiency | Effective silencing of GFP expression was quantified. | acs.orgnih.gov |

| PAH/siRNA-6-FAM | A549 | Quantification of Internalization | Over 70% of cells were transfected with nanoparticles. | nih.gov |

| Rhodamine-labeled PAH (15 kDa & 50 kDa) | N/A (Microgels) | PAH Uptake by Microgels | 15 kDa PAH accumulated inside; 50 kDa PAH remained on the surface. | unlp.edu.ar |

| HA-coated Nanocarriers (cites PAH use) | THP-1 | Cellular Uptake | 1.73-fold higher uptake compared to uncoated nanocarriers. | researchgate.net |

Theoretical and Computational Modeling of Allylamine Hydrochloride Systems

Molecular Theory for Polymer Chain Conformations and Adsorption

Molecular theory offers a framework for understanding the arrangement of polymer chains in solution and their interaction with surfaces. For poly(allylamine hydrochloride), a weak polyelectrolyte, its conformation is highly dependent on environmental factors such as pH and ionic strength, which dictate its degree of protonation and electrostatic interactions.

The protonation state of the primary amine groups in PAH is a key determinant of its behavior. Theoretical models, such as the cylindrical Poisson-Boltzmann cell model, have been employed to predict the distribution of protons and the electrostatic potential in PAH solutions. acs.org These models can quantitatively reproduce experimental data on apparent proton concentration. acs.org

Molecular dynamics simulations and theoretical calculations have been used to investigate the protonation states of PAH upon interaction with other molecules and surfaces. For instance, studies on the interaction of PAH with phosphate (B84403) anions have shown that the phosphate ions can promote the protonation of the amine groups on PAH. researchgate.net Conversely, the charged amine groups can induce further proton dissociation of the phosphates. researchgate.net This interplay results in a complex relationship between the surface charge and the pH of the solution. researchgate.net

Simulations have also indicated that the pKa values of the amine groups in PAH can shift when the polymer is confined upon adsorption to a surface, such as a lipid bilayer. nsf.gov This shift is a consequence of the altered local environment and electrostatic interactions at the interface. nsf.gov Experimental evidence supports these theoretical predictions, showing that the charge associated with PAH attached to a lipid bilayer is about 70% of what it is in an aqueous solution. nsf.gov

The table below summarizes key parameters related to the protonation and interaction of PAH.

| Parameter | Value/Observation | System/Conditions | Citation |

| Effective Ionization Degree | 17% (maximum) | At pH 6.0 in solution | researchgate.net |

| Charge of Adsorbed PAH | ~70% of its charge in aqueous solution | Adsorbed on a lipid bilayer | nsf.gov |

| PAH Protonation Degree | Higher than calculated from pKa in solution | When interacting with phosphate anions | researchgate.net |

The adsorption of PAH onto hydrogel films is a complex process influenced by factors such as temperature, pH, and the molecular weight of the polymer. Molecular theory has been applied to study the equilibrium adsorption of PAH to hydrogel films, such as those made of poly(N-isopropylacrylamide-co-methacrylic acid) [p(NIPAm-co-MAA)]. rsc.org These theoretical models explicitly describe all chemical species in the system and can predict the protonation state of the titratable units as a result of local free energy considerations. rsc.org

Theoretical studies using a molecular model have shown that for a thin hydrogel film, the distribution of PAH is dependent on temperature. unlp.edu.ar Below the lower critical solution temperature (LCST) of the hydrogel, low molecular weight PAH can partition homogeneously inside the film. unlp.edu.ar However, above the LCST, the hydrogel film collapses, leading to a higher accumulation of PAH on the surface. unlp.edu.ar This surface adsorption is driven by the segregation of the charged methacrylic acid (MAA) units towards the surface of the collapsed hydrogel. unlp.edu.ar

These theoretical predictions align with experimental observations. For instance, a significantly higher positive zeta potential is observed when a microgel is in contact with a 15 kDa PAH solution at temperatures above the LCST, compared to temperatures below the LCST where PAH diffuses into the microgel. unlp.edu.ar This indicates a preferential surface accumulation of PAH at higher temperatures. unlp.edu.ar

The following table presents findings from the theoretical modeling of PAH adsorption onto a p(NIPAm-co-MAA) hydrogel film.

| Condition | Observation from Molecular Theory | Experimental Correlation | Citation |

| Below LCST (e.g., 20 °C) | Low MW PAH partitions homogeneously inside the film. | Lower zeta potential. | unlp.edu.ar |

| Above LCST (e.g., 40 °C) | High accumulation of PAH on the hydrogel surface. | Highly positive zeta potential. | unlp.edu.ar |

Simulation of Polyelectrolyte Multilayer Growth Mechanisms

Polyelectrolyte multilayers (PEMs) are thin films created by the layer-by-layer (LbL) self-assembly of oppositely charged polyelectrolytes. yorku.ca The growth of these multilayers can be either linear, where the thickness increases constantly with each layer, or exponential, where the thickness increases exponentially. pnas.orgacs.org

Simulations and theoretical models have been instrumental in understanding the mechanisms that govern these different growth regimes. The growth of PEMs is influenced by several factors, including the charge density of the polyelectrolytes, the ionic strength of the solutions, and the potential for the polyelectrolyte chains to diffuse in and out of the film during the assembly process. pnas.orgnih.gov

For systems like poly(L-lysine)/hyaluronan, which exhibit exponential growth, it has been suggested that the diffusion of the polycation chains into the film is a key driver. pnas.org Confocal laser scanning microscopy studies have provided direct evidence for this diffusion process. pnas.org While the polycation diffuses throughout the film, the polyanion does not, leading to a stratified structure. pnas.org

In the widely studied poly(styrenesulfonate)/poly(this compound) system, X-ray reflectivity measurements have revealed a layered structure with interpenetration between adjacent layers. pnas.org Molecular dynamics simulations can provide a microscopic view of these processes, showing how factors like counterion condensation and charge repulsion along the polymer backbone influence the adsorption and structure of the multilayer. nsf.gov

Correlation between Theoretical Predictions and Experimental Observations

A crucial aspect of theoretical and computational modeling is the validation of its predictions against experimental data. For allylamine (B125299) hydrochloride systems, there is generally good agreement between theoretical models and experimental results.

For instance, the hydrodynamic radius of PAH molecules in solution, as calculated from dynamic light scattering (DLS) experiments, has been found to be consistent with predictions from Brenner's theory, which approximates the polymer shape as a prolate spheroid. researchgate.net Molecular dynamics simulations have also confirmed this bent, spheroidal shape. researchgate.net

Similarly, the effective length of PAH molecules, derived from dynamic viscosity measurements, shows a dependence on ionic strength and pH that aligns with theoretical expectations of polymer chain extension at low ionic strength (high ionization) and coiling at higher ionic strength (low ionization). researchgate.net However, it is noteworthy that while the trends are consistent, the absolute values for effective length derived from experiments can be significantly higher than those from numerical simulations. researchgate.net

In the context of PEMs, theoretical models that account for the diffusion of polyelectrolyte chains have successfully explained the experimentally observed exponential growth regime. pnas.org Furthermore, molecular theory has been able to explain the temperature-dependent adsorption behavior of PAH on hydrogels, which is corroborated by zeta potential measurements. unlp.edu.ar

The table below highlights some of the correlations between theoretical predictions and experimental findings for PAH systems.

| Property | Theoretical Model/Prediction | Experimental Observation/Technique | Citation |

| PAH Molecular Shape | Brenner's theory (prolate spheroid), Molecular dynamics simulations | Dynamic Light Scattering (DLS) | researchgate.net |

| PAH Effective Length | Varies with ionic strength and pH | Dynamic viscosity measurements | researchgate.net |

| PEM Growth | Diffusion-based models predict exponential growth | Confocal Laser Scanning Microscopy (CLSM) | pnas.org |

| PAH Adsorption on Hydrogels | Surface accumulation above LCST | Zeta potential measurements | unlp.edu.ar |

Advanced Biomedical and Biotechnological Applications of Poly Allylamine Hydrochloride

Drug Delivery Systems and Controlled Release Mechanisms

The unique physicochemical characteristics of PAH make it an ideal candidate for the development of advanced drug delivery systems. Its ability to form stable complexes with various molecules and its responsiveness to environmental stimuli are key to its application in controlled release mechanisms. cymitquimica.com

Encapsulation and Delivery of Therapeutic Agents

PAH is extensively used for the encapsulation of therapeutic agents, protecting them from degradation and enabling their targeted delivery. This is often achieved by forming polyelectrolyte complexes or incorporating the drug into a PAH-based matrix. For instance, PAH can be used to create nanocapsules for the delivery of drugs like curcumin (B1669340). The addition of piperine (B192125) has been shown to enhance the encapsulation and drug loading of curcumin in these nanocapsules, thereby improving its therapeutic efficacy against colon cancer cells. nih.gov

In another application, PAH has been utilized in the formation of complex coacervates with tripolyphosphate (TPP) for the encapsulation and long-term release of weakly amphiphilic anionic drugs like ibuprofen (B1674241). nih.govresearchgate.net This system demonstrates high drug loading capacity, with ibuprofen comprising up to approximately 30% of the coacervate mass. nih.gov The dense ionic crosslinking within the coacervate results in a very slow and sustained release of the encapsulated drug. nih.govresearchgate.net

| Therapeutic Agent | Encapsulation System | Key Findings |

| Curcumin | Poly(allylamine hydrochloride) nanocapsules | Piperine co-encapsulation enhances drug loading and efficacy. nih.gov |

| Ibuprofen | Poly(this compound)/tripolyphosphate coacervates | High drug loading capacity (up to 30% by mass) and sustained release. nih.gov |

Polyelectrolyte Multilayer Coatings for Controlled Release

The layer-by-layer (LbL) assembly technique, which involves the alternating deposition of oppositely charged polyelectrolytes, is a prominent method for creating controlled-release coatings, with PAH being a frequently used polycation. wikipedia.orgmdpi.com These polyelectrolyte multilayers (PEMs) can be applied to various surfaces, including drug particles and medical implants, to precisely control the release of therapeutic agents. wikipedia.orgsigmaaldrich.com

For example, PEMs composed of PAH and poly(sodium 4-styrenesulfonate) (PSS) have been used to coat drug crystals, such as fluorescein (B123965), to achieve sustained release. researchgate.net The number of layers in the PEM coating directly influences the permeability and, consequently, the release rate of the encapsulated drug. researchgate.netmdpi.com Research has shown that a certain number of bilayers are necessary to create a sufficient barrier to control the dissolution and release of the core drug. researchgate.net The thickness of the PEMs, which can be controlled by the number of deposited layers, has been shown to have an exponential relationship with the number of layers, and this thickness is a key determinant of the drug release profile. rsc.org

| Polyelectrolyte Pair | Substrate/Core | Therapeutic Agent/Model Drug | Key Finding |

| PAH/PSS | Fluorescein crystals | Fluorescein | 8-10 bilayers were sufficient to sustain fluorescein release. researchgate.net |

| PAH/PSS | Mesoporous silica (B1680970) nanoparticles | Doxorubicin (B1662922) | Release profiles are dependent on both pH and the thickness of the PEM coating. rsc.org |

| PAH/PSS | Nanogels | Not specified | Each polyelectrolyte layer adds approximately 2 nm, limiting swelling and reducing initial burst release. nih.gov |

pH-Responsive Release Systems

The presence of primary amine groups in PAH imparts a pH-responsive character to the systems in which it is incorporated. nih.govmdpi.com At lower pH values, these amines are protonated, leading to a more extended polymer chain conformation and increased swelling, which can trigger the release of an encapsulated drug. Conversely, at higher pH values, the deprotonation of the amines can cause the system to shrink or become more compact, slowing down drug release.